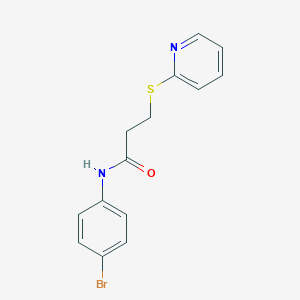![molecular formula C17H14ClN3O2S B285612 N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is not fully understood. However, it has been suggested that it may exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components. It has also been suggested that it may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have low toxicity in vitro.
実験室実験の利点と制限
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is easy to synthesize and has been found to have low toxicity in vitro. It has also been found to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for different applications.
However, there are also some limitations for lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in different applications. In addition, further studies are needed to determine its toxicity in vivo.
将来の方向性
There are several future directions for the study of N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. One direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a ligand for the synthesis of metal complexes. In addition, further studies are needed to optimize its use as an antibacterial, antifungal, and anticancer agent. Finally, more studies are needed to determine its toxicity in vivo and its potential use in clinical applications.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to optimize its use in different applications and to determine its toxicity in vivo.
合成法
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide can be synthesized using different methods. One of the most common methods is the reaction of 3-chlorobenzoyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The product obtained is then treated with 3-aminopropanol to get this compound.
科学的研究の応用
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been used as a ligand for the synthesis of metal complexes.
特性
分子式 |
C17H14ClN3O2S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-7-4-8-14(11-13)19-15(22)9-10-24-17-21-20-16(23-17)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,22) |
InChIキー |
WMEAIKHEABUOQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)

![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)

![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide](/img/structure/B285538.png)
![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
